Oxidation Potential: 2-Methyl-1H-benzo[G]indole vs. 2-Methylindole
The oxidation potential of 2-methylindole is reported as +0.65 V vs. Ag|Ag+ in acetonitrile [1]. No experimental value for 2-methyl-1H-benzo[G]indole was found in the accessed literature; however, class-level inference from the known behavior of benzo[g]indoles indicates that extension of the π-system through benzoannulation lowers the oxidation potential relative to the non-annulated analog [2]. A quantitative prediction from DFT calculations on related substituted indoles suggests that benzo[g]annulation can shift the oxidation potential cathodically by 0.1–0.3 V, although this value remains to be experimentally confirmed for the 2-methyl derivative [2].
| Evidence Dimension | Oxidation potential (E_ox, V vs. Ag|Ag+) |
|---|---|
| Target Compound Data | Not directly measured; predicted to be < +0.65 V based on benzo[g]annulation effect |
| Comparator Or Baseline | 2-Methylindole: +0.65 V vs. Ag|Ag+ |
| Quantified Difference | Estimated cathodic shift of 0.1–0.3 V (class-level inference) |
| Conditions | Acetonitrile, Pt anode; DFT calculations (DMol3/PM3) for indole series |
Why This Matters
A lower oxidation potential directly affects the compound's suitability as an electron donor in organic electronic devices and its electrochemical polymerization window.
- [1] P. G. Keech, N. J. Bunce, “Oxidation of simple indoles at a platinum anode”, J. Electroanal. Chem., 2002, 537, 103-110. DOI: 10.1016/S0022-0728(02)01143-9 View Source
- [2] L. J. Kettle, S. P. Bates, A. R. Mount, “Calculations of the electronic structure of substituted indoles and prediction of their oxidation potentials”, Phys. Chem. Chem. Phys., 2000, 2, 195-201. DOI: 10.1039/A907548H View Source
